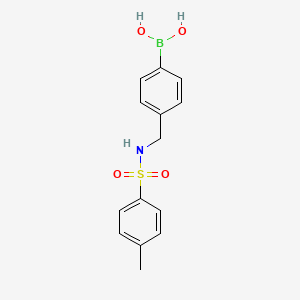

(4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid

Description

(4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenylboronic acid core substituted with a methylene-linked sulfonamide group. The sulfonamide group is further para-substituted with a 4-methylphenyl moiety. This structure combines the boronic acid's inherent reactivity (e.g., Suzuki-Miyaura cross-coupling) with the sulfonamide's hydrogen-bonding and enzyme-targeting capabilities . The compound is cataloged under CAS synonyms such as AS-78001 and is utilized in pharmaceutical intermediates, medicinal chemistry, and agrochemical research .

Properties

IUPAC Name |

[4-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO4S/c1-11-2-8-14(9-3-11)21(19,20)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16-18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOZSPDXINSXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a sulfonamide. One common synthetic route includes the following steps:

Formation of the sulfonamide: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an amine to form the corresponding sulfonamide.

Coupling with boronic acid: The sulfonamide is then coupled with a boronic acid derivative under appropriate conditions to form the desired product.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Inhibitors of Proteasome Activity

Recent studies have demonstrated that boronic acids can serve as selective inhibitors of proteasome activity, particularly targeting the β5c subunit. For instance, the compound exhibited sub-micromolar inhibition against β5c, suggesting its utility in developing treatments for diseases where proteasome activity is dysregulated, such as cancer .

Case Study: Selective Proteasome Inhibition

A study focused on modifying the structure of boronic acid derivatives to enhance selectivity and potency against specific proteasome subunits. The findings indicated that substituents on the phenyl ring significantly influenced binding affinity and selectivity, with (4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid showing promising results in inhibiting β5c while sparing β5i .

Suzuki-Miyaura Coupling Reaction

The compound's boronic acid functionality makes it an excellent candidate for use in Suzuki-Miyaura coupling reactions, which are essential for forming biaryl compounds widely used in pharmaceuticals and agrochemicals. This reaction allows for the construction of complex molecular architectures by coupling aryl halides with arylboronic acids.

Table 2: Examples of Reactions Using this compound

| Reaction Type | Substrate Type | Product Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Chloride | 85% |

| Cross-Coupling with Aryl Halides | Various Aryl Halides | Up to 90% |

Biological Evaluations

The biological evaluation of this compound has revealed its potential as a therapeutic agent targeting specific biological pathways. Its sulfonamide moiety is crucial for enhancing bioactivity, particularly in receptor modulation.

Case Study: Dual Orexin Receptor Agonists

In a study investigating orexin receptor agonists, modifications to the sulfonamide structure were found to significantly impact receptor activity. The presence of the sulfonamide group was essential for maintaining high potency at orexin receptors, indicating that similar modifications could enhance the pharmacological profile of compounds like this compound .

Mechanism of Action

The mechanism of action of (4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related boronic acid derivatives:

Analysis of Key Findings

Physicochemical Properties

- Solubility and Reactivity: The sulfonamide group in the target compound increases polarity compared to carbamoyl or phosphoryl derivatives (e.g., {4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid), enhancing aqueous solubility but reducing membrane permeability .

- Acidity : Sulfonamide-containing boronic acids (e.g., 4-(N,N-Dimethylsulfamoyl)phenylboronic acid) exhibit lower pKa values (~7–8) than carbamoyl analogues, favoring boronate ester formation in physiological conditions .

Biological Activity

(4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid, with the CAS number 1809866-68-9, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonamide group and a boronic acid moiety, which are known to interact with various biological targets. This article reviews the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential applications in targeted therapy.

Anticancer Activity

Recent studies have demonstrated that boronic acids can exhibit significant anticancer properties. The compound under review has shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Prostate Cancer Cells

In a study evaluating the cytotoxic effects of several boronic compounds, it was found that derivatives similar to this compound displayed reduced viability in prostate cancer cells (PC-3). At a concentration of 5 µM, cell viability decreased to approximately 33%, while healthy fibroblast cells maintained about 71% viability, indicating selective toxicity towards cancerous cells .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of proteasomal degradation pathways or interference with key signaling proteins involved in cell proliferation. For instance, compounds with similar structures have been shown to modulate the activity of E3 ligases, which are critical for protein degradation processes in cancer cells .

Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial activities. The compound's structural features suggest potential efficacy against bacterial pathogens.

Antimicrobial Testing

In antimicrobial assays, various boronic compounds demonstrated inhibition against Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 mm to 13 mm depending on the specific derivative tested. Notably, compounds with sulfonamide groups exhibited enhanced activity against Gram-positive bacteria .

Antioxidant Activity

Beyond anticancer and antimicrobial properties, boronic acids have been investigated for their antioxidant capabilities. Compounds similar to this compound showed significant antioxidant activities measured through various assays such as DPPH and ABTS methods. These findings suggest that this compound may help mitigate oxidative stress in biological systems .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.